molecular formula C19H16N4O2S2 B2631715 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034575-94-3

4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2631715
CAS No.: 2034575-94-3
M. Wt: 396.48
InChI Key: BEMSQACGASXXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a thiophene-substituted pyridine, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Thiophene-Substituted Pyridine: This can be achieved via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated pyridine.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole and thiophene-substituted pyridine intermediates with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nitrating mixtures can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be explored for its potential as a therapeutic agent in treating diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural diversity and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those related to the biological activity being modulated.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrazol-1-yl)benzenesulfonamide: Lacks the thiophene-substituted pyridine, making it less complex.

    N-(2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide: Lacks the pyrazole ring, which may reduce its biological activity.

Uniqueness

The uniqueness of 4-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide lies in its combination of three distinct functional groups, which can confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-27(25,18-4-2-17(3-5-18)23-10-1-8-21-23)22-13-15-6-9-20-19(12-15)16-7-11-26-14-16/h1-12,14,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMSQACGASXXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.